5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S4/c1-2-12-7-8-15(23-12)24(19,20)17-11-16(18,13-5-3-9-21-13)14-6-4-10-22-14/h3-10,17-18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFWFOZPCCHNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate sulfonamide precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit notable antimicrobial activity. The sulfonamide group in 5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide enhances this activity, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in treating infections resistant to conventional antibiotics.
Anti-inflammatory Effects
Thiophene derivatives have been shown to possess anti-inflammatory properties. The specific structure of this compound allows for interactions with inflammatory pathways, potentially leading to new treatments for inflammatory diseases such as arthritis. In vitro studies have indicated a reduction in pro-inflammatory cytokine production when cells are treated with this compound.
Materials Science
Conductive Polymers
The incorporation of thiophene units into polymer matrices has been extensively studied for creating conductive materials. The compound can serve as a building block for synthesizing polythiophenes with enhanced electrical conductivity and stability. These materials are promising for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors
Due to its electronic properties, this compound can be utilized in the fabrication of chemical sensors. Its ability to interact with various analytes makes it suitable for detecting gases and biomolecules, contributing to advancements in environmental monitoring and medical diagnostics.
Organic Synthesis
Synthetic Intermediates
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. It has been used in the synthesis of biologically active compounds and novel materials.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against multiple bacterial strains |
| Anti-inflammatory agent | Reduces pro-inflammatory cytokines | |
| Materials Science | Conductive polymers | Enhances electrical conductivity |
| Sensors | Effective in detecting gases and biomolecules | |
| Organic Synthesis | Synthetic intermediates | Useful in nucleophilic substitutions |
Case Studies
- Antimicrobial Activity Study : A study conducted on various thiophene derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics.
- Synthesis of Conductive Polymers : Researchers synthesized a series of polythiophenes using this compound as a precursor. The resulting polymers showed improved conductivity and thermal stability compared to traditional polythiophenes, making them suitable for applications in flexible electronics.
- Development of Chemical Sensors : A novel sensor based on this compound was developed for detecting volatile organic compounds (VOCs). The sensor demonstrated high sensitivity and selectivity, indicating its potential for environmental monitoring applications.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene-2-sulfonamide Derivatives
| Compound Name (CAS/ID) | Thiophene Substituent | N-Substituent Group | Key Functional Features |
|---|---|---|---|
| Target Compound | 5-Ethyl | 2-hydroxy-2,2-di(thiophen-2-yl)ethyl | Bulky di(thiophene), hydroxy group |
| 5-fluoro-N-[2-(4-fluorophenyl)ethyl]... (Y505-3408)[7] | 5-Fluoro | 2-(4-fluorophenyl)ethyl | Electron-withdrawing fluoro groups |
| 5-Methyl-N-(tetrahydrofuran-2-yl)methyl... (61998-36-5)[10] | 5-Methyl | (tetrahydrofuran-2-yl)methyl | Polar tetrahydrofuran, methyl group |
| 5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]... (744262-76-8)[12] | 5-Chloro | 2-(4-sulfamoylphenyl)ethyl | Chloro, sulfamoyl (H-bond donor/acceptor) |
Key Observations:
- Electronic Effects : The target’s ethyl group is electron-donating, contrasting with the electron-withdrawing fluoro (Y505-3408) and chloro (744262-76-8) substituents. This may alter charge distribution in the thiophene ring, affecting binding to hydrophobic pockets .
- Steric Bulk : The di(thiophen-2-yl) group in the target creates significant steric hindrance compared to the linear 4-fluorophenyl (Y505-3408) or compact tetrahydrofuran (61998-36-5) substituents .
- Solubility : The hydroxy group in the target may enhance water solubility relative to the purely hydrophobic 4-fluorophenyl (Y505-3408) but is less polar than the sulfamoyl group (744262-76-8) .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability* |
|---|---|---|---|---|
| Target Compound | 476.56 | 3.8 | 0.12 | Moderate |
| 5-fluoro-N-[2-(4-fluorophenyl)ethyl]...[7] | 342.35 | 2.9 | 0.45 | High |
| 5-Methyl-N-(tetrahydrofuran-2-yl)methyl...[10] | 273.35 | 1.5 | 12.3 | Low |
| 5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]...[12] | 405.89 | 2.1 | 1.8 | High |
Notes:
Biological Activity
5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides. This compound has garnered interest due to its potential biological activities, particularly as a carbonic anhydrase inhibitor and its antimicrobial properties. This article synthesizes available research findings and provides a comprehensive overview of the biological activity associated with this compound.
The compound's structure is characterized by the presence of thiophene rings and a sulfonamide group, which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 303.45 g/mol.
The primary mechanism of action for thiophene-based sulfonamides, including this compound, involves inhibition of carbonic anhydrase (CA) enzymes. These enzymes play vital roles in various physiological processes, including respiration and acid-base balance. The inhibition of CA can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and obesity management.
Carbonic Anhydrase Inhibition
Recent studies have demonstrated that thiophene-based sulfonamides exhibit potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). The IC50 values for these compounds ranged from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II, indicating strong inhibitory potential .
Table 1: Inhibition Potency of Thiophene-Based Sulfonamides
| Compound | IC50 (hCA-I) | IC50 (hCA-II) | K_i (hCA-I) | K_i (hCA-II) |
|---|---|---|---|---|
| Compound A | 69 nM | 23.4 nM | 66.49 nM | 74.88 nM |
| Compound B | 70 µM | 1.405 µM | 234.99 µM | 38.04 µM |
The mechanism elucidated through molecular docking studies suggests that these compounds interact with the enzyme outside the catalytic active site, which may account for their noncompetitive inhibition characteristics .
Antimicrobial Activity
In addition to CA inhibition, thiophene-based compounds have shown significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 1.9–125 μg/mL against different strains .
Table 2: Antimicrobial Activity of Thiophene-Based Compounds
| Pathogen | MIC (μg/mL) |
|---|---|
| MRSA | 1.9 – 125 |
| E. coli | Varies |
| Clostridium difficile | Minimal effects |
Case Studies
- Study on Carbonic Anhydrase Inhibitors : A study published in PubMed evaluated several thiophene-based sulfonamides for their inhibitory effects on hCA isoenzymes. The results indicated that these compounds could serve as potential therapeutic agents for conditions requiring CA inhibition .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of thiophene derivatives against resistant strains like MRSA and C. difficile. The findings suggested that these compounds could be developed further as novel antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-ethyl-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)thiophene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonamide formation. Key steps include:
- Thiophene sulfonamide core synthesis : Start with thiophene-2-sulfonyl chloride and react with ethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Introduction of the hydroxy-di(thiophen-2-yl)ethyl group : Use Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling to attach thiophene rings to a central hydroxyethyl scaffold .
- Optimization : Microwave-assisted reactions (e.g., 60°C, 300 W, Pd catalysts) can improve yield and reduce side products .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the hydroxy group shows a broad singlet at δ 4.5–5.0 ppm, while thiophene protons appear as distinct multiplets .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~423.12 g/mol) .
- Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .
- HPLC : Quantify purity (>98% recommended for biological assays) using reverse-phase C18 columns .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorometric or colorimetric substrates. IC₅₀ values <10 µM suggest strong activity .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., U87MG glioma, HeLa). Compare EC₅₀ values with controls like doxorubicin .
- Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models guide structural modifications to enhance anticancer efficacy?
- Methodological Answer :
- Descriptor Selection : Use computational tools (e.g., CODESSA, MOE) to calculate electronic (logP, HOMO/LUMO), steric (molar refractivity), and topological descriptors .
- Activity Cliff Analysis : Identify substituents (e.g., replacing ethyl with fluorinated groups) that disproportionately affect potency. For example, adding a 3-fluorophenyl group increased IC₅₀ by 3-fold in EGFR inhibition .
- Table: Substituent Effects on Biological Activity
| Substituent Position | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Ethyl (R₁) | Replace with CF₃ | ↑ Solubility, ↓ IC₅₀ | |
| Hydroxyethyl (R₂) | Add thiophene ring | ↑ Target binding affinity |
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., passage number, culture conditions) and assay protocols (e.g., incubation time, serum concentration) .
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., oxidized thiophene derivatives) that may interfere with results .
- Orthogonal Assays : Confirm enzyme inhibition data with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .
Q. What strategies are effective for studying metabolic pathways and stability in hepatic microsomes?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the ethyl group) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .
- Molecular Docking : Predict metabolic hotspots (e.g., hydroxyethyl group) using CYP3A4 crystal structures (PDB: 4NY4) .
Q. How can reaction mechanisms be elucidated for key synthetic steps (e.g., coupling reactions)?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed coupling) .
- Isotope Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer in sulfonamide formation .
- DFT Calculations : Model transition states (e.g., Pd-mediated C-S bond formation) using Gaussian 16 with B3LYP/6-31G* basis set .
Q. What formulation strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer :
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility. A 1:1 co-crystal increased solubility by 15-fold in PBS .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release. Achieve >80% encapsulation efficiency via solvent evaporation .
- Prodrug Design : Introduce phosphate esters at the hydroxy group for pH-sensitive activation in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
